3-(benzylsulfonyl)-N-(3-methoxyphenyl)propanamide
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Overview
Description
3-(benzylsulfonyl)-N-(3-methoxyphenyl)propanamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzylsulfonyl group attached to a propanamide backbone, with a methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfonyl)-N-(3-methoxyphenyl)propanamide typically involves the following steps:
Formation of the Benzylsulfonyl Intermediate: Benzyl chloride is reacted with sodium sulfite to form benzylsulfonyl chloride.
Amidation Reaction: The benzylsulfonyl chloride is then reacted with 3-methoxyphenylamine in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfonyl)-N-(3-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-(benzylsulfonyl)-N-(3-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzylsulfonyl)-N-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to and inhibit enzymes.
Pathways Involved: The compound may interfere with metabolic pathways involving sulfonamide-sensitive enzymes, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(benzylsulfonyl)-N-(4-methoxyphenyl)propanamide: Similar structure but with a different position of the methoxy group.
3-(benzylsulfonyl)-N-(3-chlorophenyl)propanamide: Similar structure but with a chlorine substituent instead of a methoxy group.
Uniqueness
3-(benzylsulfonyl)-N-(3-methoxyphenyl)propanamide is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s interaction with enzymes and other molecular targets, making it distinct from its analogs.
Properties
IUPAC Name |
3-benzylsulfonyl-N-(3-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-22-16-9-5-8-15(12-16)18-17(19)10-11-23(20,21)13-14-6-3-2-4-7-14/h2-9,12H,10-11,13H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXOFBWABPYCIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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